Pyridin-3-ylmethanesulfonyl Chloride
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Overview
Description
Pyridin-3-ylmethanesulfonyl Chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-3-ylmethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 3-aminopyridine with 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor. This process involves diazotization followed by chlorosulfonylation, resulting in the formation of this compound . Another method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent such as chlorobenzene or trifluoromethylbenzene .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow processes in microchannel reactors. These reactors offer advantages such as mild reaction conditions, good safety, simple operation, and high yield . The use of microchannel reactors allows for the automatic and continuous operation of diazotization and chlorosulfonylation processes, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethanesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium and organomagnesium compounds . These reagents facilitate the formation of various substituted and functionalized pyridine derivatives.
Major Products Formed
The major products formed from reactions involving this compound include sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridin-3-ylmethanesulfonyl Chloride has a wide range of applications in scientific research:
Properties
IUPAC Name |
pyridin-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMERRCYWGAOVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405313 |
Source
|
Record name | Pyridin-3-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159290-96-7 |
Source
|
Record name | Pyridin-3-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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